molecular formula C12H9FN2OS B8691011 (2-Fluoro-phenyl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanone CAS No. 918870-24-3

(2-Fluoro-phenyl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanone

Cat. No. B8691011
M. Wt: 248.28 g/mol
InChI Key: JIJGCIDINLEGCZ-UHFFFAOYSA-N
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Patent
US08399462B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 598 mg, 14.94 mmol) was added to a stirring solution of 4-chloro-2-methylthiopyrimidine (1.45 mL, 12.45 mmol), 2-fluorobenzaldehyde (1.57 mL, 14.94 mmol) and 1,3-dimethylimidazolium iodide (517 mg, 4.15 mmol) (prepared as described in Org. Synth. (1986) 64:9) in 1,4-dioxane (20 mL). The resulting mixture was heated at reflux for 1 hour; it was then cooled and partitioned between EtOAc and water. The organic layer was separated and dried over Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (hexane/EtOAc, 95/5) to give 840 mg of (2-fluorophenyl)-(2-methylsulfanyl-pyrimidin-4-yl)-methanone.
Quantity
598 mg
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
517 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([S:10][CH3:11])[N:5]=1.[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16].[I-].C[N+]1C=CN(C)C=1>O1CCOCC1>[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[C:15]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([S:10][CH3:11])[N:5]=1)=[O:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
598 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.45 mL
Type
reactant
Smiles
ClC1=NC(=NC=C1)SC
Name
Quantity
1.57 mL
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
517 mg
Type
reactant
Smiles
[I-].C[N+]1=CN(C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
it was then cooled
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (hexane/EtOAc, 95/5)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(=O)C1=NC(=NC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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